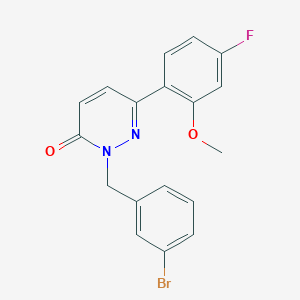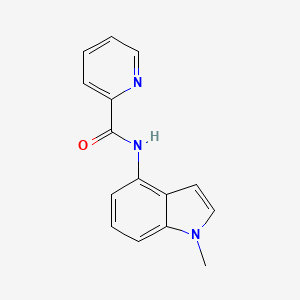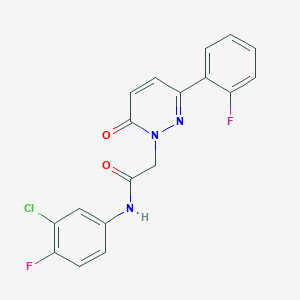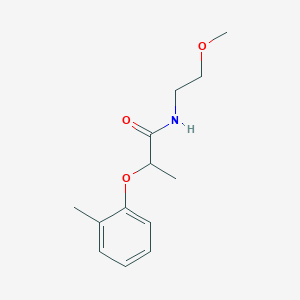
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Descripción general
Descripción
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H14BrFN2O2 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is 388.02227 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of New Mannich Bases
A study by Gökçe et al. (2005) explored the synthesis of new Mannich bases of arylpyridazinones. These compounds, including pyridazinone derivatives, were examined for their analgesic and anti-inflammatory activities. The study found that certain compounds showed promising analgesic and anti-inflammatory effects, comparable to standard drugs, without ulcerogenic effects on gastric mucosa.
Antioxidant Properties of Derivatives
Research by Çetinkaya et al. (2012) focused on the synthesis and antioxidant properties of certain bromophenol derivatives. These compounds exhibited significant antioxidant activities, suggesting potential application in food and pharmaceutical fields as natural antioxidants.
Vasorelaxant and Antiplatelet Activities
A study conducted by Costas et al. (2010) on new pyridazinone derivatives revealed their vasorelaxant and antiplatelet properties. This research indicates potential therapeutic applications in cardiovascular diseases.
Antitubercular Activity
Husain et al. (2011) synthesized and evaluated pyridazinone derivatives for their antitubercular activities against Mycobacterium tuberculosis, identifying compounds with significant action against this pathogen (Husain et al., 2011).
Antibacterial Screening
Abdel (1991) investigated the antibacterial activities of certain pyridazinone derivatives, finding moderate activity against Gram-positive bacteria (Abdel, 1991).
Spectroscopic Studies and Calculations
A 2021 study by Kalai et al. focused on the synthesis and characterization of a new pyridazinone derivative, emphasizing its spectroscopic studies and theoretical calculations, which are crucial in understanding the chemical and physical properties of these compounds.
Radical Scavenging Activity
Li et al. (2012) isolated new nitrogen-containing bromophenols from marine algae, demonstrating their potent scavenging activity against radicals, indicating potential as natural antioxidants (Li et al., 2012).
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-24-17-10-14(20)5-6-15(17)16-7-8-18(23)22(21-16)11-12-3-2-4-13(19)9-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRNTSAXDGXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4501556.png)
![1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B4501564.png)

![5-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4501570.png)
![1-{[6-(Propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B4501572.png)
![1-phenyl-4-{[1-(2-thienylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4501591.png)
![2-(4-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B4501595.png)

![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4501607.png)
![N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4501630.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4501641.png)
![N-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B4501652.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4501657.png)
